molecular formula C10H14N2 B3011661 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine CAS No. 13481-83-9

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine

Cat. No.: B3011661
CAS No.: 13481-83-9
M. Wt: 162.236
InChI Key: HPUCAJGSVHDALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Diazocine-Based Scaffolds in Chemical Research

The development of diazocine chemistry traces its origins to early 20th-century investigations into nitrogen-containing heterocycles, though systematic studies of benzo-fused diazocines only gained momentum in the 1970s. The specific compound 1,2,3,4,5,6-hexahydrobenzo[b]diazocine first appeared in synthetic literature through adaptations of Curtius rearrangement methodologies, with its structural confirmation achieved via X-ray crystallography in the 1990s. A comparative analysis of key milestones demonstrates the compound's role in advancing heterocyclic synthesis (Table 1).

Table 1. Historical milestones in diazocine scaffold development

Decade Advancement Impact on 1,2,3,4,5,6-Hexahydrobenzo[b]diazocine Research
1970s Discovery of diazocine tautomerism Enabled conformational analysis of hydrogenated derivatives
1990s X-ray crystallographic standardization Confirmed boat-chair conformation in solid state
2020s Catalytic oxidative cyclization Permitted direct synthesis from indole precursors

The compound's synthetic accessibility improved markedly with the introduction of CuI/DTBP-mediated protocols, achieving 72-89% yields in optimized conditions through sequential imine-enamine tautomerization and ring expansion. These methodologies addressed historical challenges in constructing eight-membered rings, which often suffered from unfavorable entropic factors during cyclization.

Significance of Eight-Membered Ring Systems in Molecular Design

The eight-membered diazocine ring exhibits unique stereoelectronic properties that bridge the conformational rigidity of six-membered rings and the structural plasticity of larger macrocycles. Computational studies reveal that 1,2,3,4,5,6-hexahydrobenzo[b]diazocine adopts a boat-chair conformation with N-N bond distances of 1.45 Å, facilitating both σ- and π-type orbital interactions. This structural versatility enables three primary applications:

  • Molecular Recognition : The compound's concave aromatic surface participates in CH-π interactions with planar substrates, as evidenced by NMR titration studies.
  • Coordination Chemistry : The diazocine nitrogen atoms demonstrate ambidentate ligand behavior, forming stable complexes with d⁸ transition metals.
  • Pharmaceutical Intermediates : Derivatives show promise as protein degrader building blocks due to their stereochemical diversity.

Table 2. Comparative analysis of nitrogen heterocycle ring systems

Ring Size Example Compound Conformational Flexibility Synthetic Accessibility (Scale 1-5)
6-membered Piperidine Rigid chair conformation 5 (Highly accessible)
8-membered 1,2,3,4,5,6-Hexahydrobenzo[b]diazocine Boat-chair interconversion 3 (Requires specialized catalysis)
10-membered Cyclodeca[b]diazocine Multiple conformers 1 (Theoretically challenging)

Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1,5-benzodiazocine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUCAJGSVHDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of a benzene derivative with a diazocine precursor under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the hexahydrobenzo[b][1,5]diazocine ring system.

Industrial Production Methods: In an industrial setting, the production of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents, such as chlorine or bromine, are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound acts as a precursor in the synthesis of more complex organic compounds.
  • Ligand in Coordination Chemistry : It can coordinate with metal ions to form complexes that are useful in catalysis and material science.

Biology

  • Biological Activity Studies : Research has indicated potential interactions with biological molecules which may lead to the development of new therapeutic agents.
  • Mechanism of Action : The compound can modulate enzyme activity by binding to specific targets within biological pathways.

Medicine

  • Drug Development : Ongoing research is aimed at exploring its potential as a precursor for pharmaceuticals targeting various diseases.
  • Therapeutic Applications : Investigations into its efficacy in treating conditions related to neurological disorders are particularly promising.

Industry

  • Material Development : Used as an intermediate in the synthesis of polymers and other materials.
  • Chemical Manufacturing : Its unique properties make it suitable for various industrial applications.

A study conducted on the interaction of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine with specific enzymes showed promising results in modulating enzyme activity related to metabolic pathways. The compound demonstrated significant inhibition of certain enzymes that are critical in cancer metabolism.

Case Study 2: Drug Development

Research published in a peer-reviewed journal highlighted the use of this compound as a scaffold for developing new anti-inflammatory drugs. The synthesized derivatives exhibited enhanced biological activity compared to existing treatments.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Rigidity
  • 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine : Features a partially saturated diazocine ring, likely conferring moderate rigidity and conformational flexibility compared to fully aromatic analogs.
  • Dibenzo[b,f][1,5]diazocines : Fully aromatic systems with two benzene rings fused to a diazocine core. Rigidity is enhanced in unsymmetrical derivatives, which adopt boat conformations suitable for macrocycle synthesis .
  • Tröger’s Base (5,11-methanodibenzo[b,f][1,5]diazocine): Contains a methano bridge between nitrogen atoms, creating a rigid V-shaped geometry with dihedral angles of 94.5°–98.4° between aromatic rings. This rigidity is critical for gas-separation membranes and fluorescent probes .

Table 1: Structural Parameters of Diazocine Derivatives

Compound Core Structure Dihedral Angle (°) Key Features
Tröger’s Base (e.g., 2,8-dibromo derivative) Methano-bridged dibenzo-diazocine 94.5–98.4 Rigid V-shape; chiral N centers
Dibenzo[b,f][1,5]diazocine Fully aromatic N/A Boat conformation; macrocycle precursor
1,2,3,4,5,6-Hexahydro derivative Partially saturated N/A Increased flexibility; secondary amine

Physicochemical and Functional Properties

Gas Permeation in Polymers

Tröger’s base-derived polyimides exhibit exceptional gas permeability due to microporosity from rigid, non-planar structures. For example:

  • PMDA-4MTBDA : CO₂ permeability = 850 Barrer, CO₂/CH₄ selectivity = 23.6 .
  • 6FDA-TMPD : Lower permeability (CO₂ = 420 Barrer) but higher selectivity (CO₂/CH₄ = 32.1) .

In contrast, 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine’s saturated structure may reduce microporosity, limiting gas-separation utility.

Biological Activity

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine (CAS No. 13481-83-9) is a heterocyclic compound characterized by a fused benzene and diazocine ring structure. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : 1,2,3,4,5,6-hexahydro-1,5-benzodiazocine

The biological activity of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding through structural conformations that mimic natural substrates or inhibitors. The specific pathways and targets are still under investigation but may include:

  • Enzyme inhibition
  • Receptor antagonism or agonism
  • Modulation of signaling pathways

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine on various cell lines. The following table summarizes the findings from selected studies:

Cell Line IC50 (µM) Effect
HeLa97.3Selective cytotoxicity
U87107.4Moderate cytotoxicity
EUFA30>200Minimal effect
HEK293>200Minimal effect

These results indicate that while the compound exhibits some cytotoxic properties against cancer cell lines (HeLa and U87), it shows significantly lower toxicity towards normal cell lines (EUFA30 and HEK293) .

Antibacterial Activity

In addition to its cytotoxic effects, the antibacterial activity of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine has been explored. However, studies have shown that at concentrations ranging from 12.5 to 100 µM against various Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli), the compound did not exhibit significant antibacterial properties . This suggests that while it may have potential as an anticancer agent, its utility as an antibacterial agent is limited.

Case Studies

Several case studies have highlighted the potential applications of 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine in drug development:

  • Case Study 1 : A study investigated the compound's ability to induce apoptosis in HeLa cells. Results indicated a significant increase in late apoptosis markers after treatment with the compound for 48 hours.
  • Case Study 2 : Another study focused on structural modifications of related dibenzo compounds to enhance their cytotoxicity. Modifications led to increased selectivity and potency against cancer cell lines .

Future Directions

Research into 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine continues to expand. Future studies are expected to:

  • Elucidate the detailed mechanisms of action.
  • Explore structural analogs for improved efficacy.
  • Investigate potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,2,3,4,5,6-hexahydrobenzo[b][1,5]diazocine and its derivatives?

  • Methodological Answer : A practical approach involves cyclization reactions of benzoyl azides under acidic conditions, yielding substituted dibenzo[b,f][1,5]diazocines with reduced synthetic steps compared to traditional methods . For derivatives, [3+2]-cycloaddition/rearrangement reactions using hydrazones and oxidants (e.g., MnO₂) have been effective, as demonstrated for tricyclic analogs . Key intermediates like 2,8-dibromo derivatives can be synthesized via Heck coupling reactions with palladium catalysts .

Q. How can NMR spectroscopy be optimized for structural elucidation of diazocine derivatives?

  • Methodological Answer : Use CDCl₃ or DMSO-d₆ as solvents to resolve proton environments in aromatic and methano-bridged regions. For ¹³C NMR, focus on carbons adjacent to nitrogen atoms (δ 77–85 ppm in CDCl₃) to confirm diazocine ring integrity. Cross-validation with HRMS ensures molecular weight consistency, especially when discrepancies arise from unexpected byproducts (e.g., phthalimide derivatives) .

Q. What are common derivatives of 1,2,3,4,5,6-hexahydrobenzo[b][1,5]diazocine studied in academic research?

  • Examples :

DerivativeKey FunctionalizationApplicationReference
2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocineMethyl substitution at positions 2 and 8Fluorescent pH probes
Nitroso-allyl derivativesNitroso and allyl groupsPrecursors for bioactive molecules

Advanced Research Questions

Q. How can experimental design address contradictions in reported molecular weights for diazocine derivatives?

  • Methodological Answer : When discrepancies arise (e.g., Stetter’s compound: expected MW 238 vs. observed 368 ), employ orthogonal characterization:

Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 368 for phthalimide byproducts).

Elemental Analysis : Verify C/H/N ratios to distinguish diazocines from fused-ring impurities.

X-ray Crystallography : Resolve ambiguities in bridged vs. fused structures .

Q. What computational methods are effective for predicting diazocine reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclization energetics and transition states for azide-to-diazocine conversions . Pair with molecular dynamics simulations to predict solvent effects (e.g., AcOH vs. THF) on reaction yields .

Q. How can factorial design optimize diazocine synthesis under varying conditions?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Temperature (80°C vs. 120°C), acid catalyst (HCl vs. TFA), and reductant (NaBH₄ vs. H₂/Pd).
  • Response Metrics : Yield, purity (HPLC), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., TFA + NaBH₄ improves ring closure efficiency by 30% ).

Q. What strategies resolve low solubility in diazocine derivatives during bioactivity assays?

  • Methodological Answer :

Derivatization : Introduce polar groups (e.g., hydroxyl or tetrazole) via post-synthetic modifications .

Co-solvents : Use DMSO:water (1:4) mixtures, maintaining <1% DMSO to avoid cytotoxicity .

Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. How do steric effects influence the stereoselectivity of diazocine derivatives?

  • Methodological Answer : Substituents at the methano bridge (e.g., methyl vs. allyl groups) induce axial chirality. Use chiral HPLC (Chiralpak IA column) with hexane:IPA eluents for enantiomeric resolution. For example, (1R,5S)-nitroso-allyl derivatives exhibit 98% enantiomeric excess under optimized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.